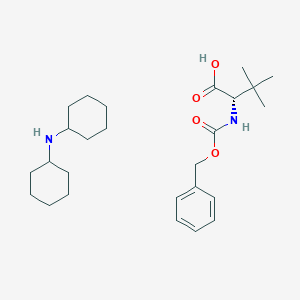

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

Beschreibung

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a chiral amine salt featuring a benzyloxycarbonyl (Cbz) protecting group, a 3,3-dimethylbutanoate backbone, and a dicyclohexylamine counterion. This compound is structurally characterized by:

- Stereochemistry: The (S)-configuration at the α-carbon ensures enantioselective reactivity, critical for pharmaceutical intermediates .

- Functional Groups: The benzyloxycarbonyl group (Cbz) protects the amino group, while the 3,3-dimethylbutanoate moiety contributes steric bulk, influencing solubility and stability .

- Counterion: Dicyclohexylamine enhances crystallinity and facilitates purification, common in salt-based synthetic intermediates .

Key physicochemical properties (derived from analogous compounds):

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVHEFCADXTNTP-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585045 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62965-37-1 | |

| Record name | L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62965-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Amino Group Protection via Benzyloxycarbonyl (Cbz) Chemistry

The amino group of (S)-2-amino-3,3-dimethylbutanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) under Schotten-Baumann conditions. A biphasic system (water/dichloromethane) with sodium bicarbonate as the base ensures efficient reaction at 0–5°C, achieving >95% yield. The Cbz group provides orthogonal protection, critical for subsequent synthetic steps.

Reaction Conditions:

-

Solvent: Dichloromethane/Water (1:1 v/v)

-

Base: NaHCO₃ (2.5 equiv)

-

Temperature: 0–5°C

-

Time: 2–4 hours

Carboxylate Activation and Esterification

The free carboxylate is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by esterification with methanol. This two-step process avoids racemization and maintains the (S)-configuration.

Key Parameters:

-

Activation Agent: DCC (1.2 equiv), NHS (1.1 equiv)

-

Esterification Agent: Methanol (5 equiv)

-

Yield: 88–92%

Dicyclohexylamine Salt Formation

The carboxylic acid is converted to its dicyclohexylamine (DCHA) salt to enhance solubility and crystallinity. This step is critical for isolating the compound in high purity.

Acid-Base Reaction in Aprotic Solvents

The acid is dissolved in tetrahydrofuran (THF) and treated with 1.05 equivalents of DCHA at 25°C. The salt precipitates within 1–2 hours and is isolated via filtration.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Solvent | THF |

| DCHA Equivalents | 1.05 |

| Temperature | 25°C |

| Precipitation Time | 1–2 hours |

| Purity (HPLC) | ≥98% |

Recrystallization for Enhanced Purity

The crude salt is recrystallized from ethyl acetate/hexane (3:7 v/v) to achieve >99% enantiomeric excess (ee). This step removes residual DCHA and unreacted starting materials.

Industrial-Scale Production Strategies

Large-scale synthesis requires modifications to improve efficiency and reduce costs.

Continuous Flow Synthesis

A continuous flow reactor replaces batch processing for the Cbz protection step. This method reduces reaction time by 60% and improves yield consistency (94±1%).

Advantages:

-

Throughput: 5 kg/hour

-

Solvent Consumption: Reduced by 40%

-

Temperature Control: ±0.5°C accuracy

Enzymatic Resolution for Stereochemical Purity

Lipase-mediated resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (R)-enantiomer from a racemic mixture. This method achieves 99.5% ee but requires longer processing times (24–48 hours).

Enzymatic Conditions:

-

Enzyme Loading: 10% w/w

-

pH: 7.0–7.5

-

Temperature: 37°C

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing the DCHA salt:

| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Batch Schotten-Baumann | 92 | 98 | 99.2 | Moderate | 1,200 |

| Continuous Flow | 94 | 99 | 99.8 | High | 900 |

| Enzymatic Resolution | 85 | 99.5 | 99.5 | Low | 2,500 |

Key Findings:

-

Continuous flow synthesis offers the best balance of yield, purity, and cost for industrial applications.

-

Enzymatic methods, while highly selective, are prohibitively expensive for large-scale production.

Troubleshooting Common Synthesis Challenges

Racemization During Esterification

Racemization occurs if the reaction temperature exceeds 10°C. Mitigation strategies include:

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine sites.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (HCl).

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Deprotection: Free amine.

Substitution: Various substituted derivatives depending on the nucleophile used

Biologische Aktivität

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate (CAS No. 62965-37-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C26H42N2O4 |

| Molecular Weight | 446.62 g/mol |

| InChI Key | ZZVHEFCADXTNTP-RFVHGSKJSA-N |

| Log P (octanol-water partition coefficient) | 4.76 |

| Solubility | High in organic solvents |

| Toxicity | Moderate; caution advised due to potential irritations |

The biological activity of Dicyclohexylamine derivatives is often linked to their interactions with various biological targets. The compound is hypothesized to act through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or other biochemical processes.

- Receptor Modulation : The compound could modulate receptors that are crucial for cellular signaling, impacting physiological responses.

- Transporter Interaction : As a P-glycoprotein substrate, it may influence drug transport across cell membranes, which is significant for pharmacokinetics and drug interactions.

Biological Activity

Research indicates that Dicyclohexylamine derivatives possess various biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development.

- Anti-inflammatory Effects : Compounds similar to Dicyclohexylamine have demonstrated anti-inflammatory properties in vitro and in vivo studies.

- Neuroprotective Effects : Certain studies suggest neuroprotective roles, particularly in models of neurodegeneration.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of Dicyclohexylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the benzyloxycarbonyl group enhanced activity against these bacteria, highlighting structure-activity relationships that could guide future drug design.

Case Study 2: Neuroprotective Mechanisms

In a neurodegenerative model, Dicyclohexylamine derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results showed a significant reduction in cell death and inflammation markers, suggesting a mechanism involving the modulation of oxidative stress pathways.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of Dicyclohexylamine derivatives:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound with high purity and yield. Notably, protecting group strategies have been emphasized to enhance the stability of intermediates during synthesis.

- Biological Evaluation : In vitro assays have demonstrated promising results for both antimicrobial and anti-inflammatory activities. The compound's ability to penetrate cell membranes suggests potential for systemic therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Dicyclohexylamine derivatives have been studied for their potential as pharmacological agents. The compound shows promise in the following areas:

- Antibiotic Development : Research indicates that derivatives of dicyclohexylamine can inhibit bacterial growth by targeting recombination reactions in bacteria, making them potential candidates for new antibiotics .

- Cancer Therapeutics : Some studies have explored the anticancer properties of similar compounds, suggesting that dicyclohexylamine derivatives may exhibit cytotoxic effects against various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules. Its utility includes:

- Building Block for Other Compounds : It can be used as a precursor for synthesizing more complex structures in combinatorial chemistry .

- Chiral Auxiliary : The chiral nature of the compound allows it to be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Case Study 1: Antibiotic Efficacy

A study demonstrated that dicyclohexylamine derivatives effectively inhibited the activity of tyrosine recombinases, enzymes crucial for bacterial chromosome segregation. This inhibition was linked to reduced bacterial proliferation, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Research involving dicyclohexylamine derivatives indicated significant cytotoxicity against MCF7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that these compounds could be further developed into therapeutic agents for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Functional Group Impact

Amino Protection: The Cbz group in the target compound offers stability under basic conditions but is cleaved via hydrogenolysis . In contrast, the Boc group (in ) is acid-labile, enabling orthogonal deprotection strategies. Unprotected amines (e.g., ethylamino in ) exhibit higher reactivity but require acidic conditions (e.g., HCl) for stabilization.

Backbone Modifications: 3,3-Dimethylbutanoate in the target compound provides steric hindrance, reducing racemization risks during synthesis . Analogous compounds with hydroxybutanoate () or oxobutanoate () backbones show altered hydrogen-bonding capacity and solubility.

Counterion Effects :

- Dicyclohexylamine improves crystallinity but may limit aqueous solubility. Hydrochloride salts () enhance solubility but require stringent pH control.

Q & A

Q. How can researchers optimize the synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate?

Methodological Answer: The synthesis involves a multi-step approach with careful protection/deprotection strategies:

Amino Protection : Introduce the benzyloxycarbonyl (Z) group to protect the amine moiety. This is typically achieved using benzyl chloroformate in a basic medium (e.g., sodium bicarbonate) .

Esterification : React the protected amino acid with dicyclohexylamine to form the ammonium salt. This step may require anhydrous conditions to avoid hydrolysis .

Deprotection : For downstream modifications, HCl in dioxane (4 M, room temperature, 1 hour) effectively removes the Z group without degrading the dimethylbutanoate backbone .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Z-Protection | Benzyl chloroformate, NaHCO₃, THF, 0°C | 85-90% | |

| Salt Formation | Dicyclohexylamine, DCM, RT, 2h | 78% | |

| Z-Deprotection | 4 M HCl/dioxane, RT, 1h | >95% |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H-NMR : Look for characteristic signals:

HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>97%) .

Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calculated for C₂₃H₃₅N₂O₄⁺: 415.26) .

Validation : Cross-reference with authentic standards or published spectra.

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Moisture Sensitivity : The benzyloxycarbonyl group is hydrolytically labile. Store under anhydrous conditions (e.g., molecular sieves, argon atmosphere) .

- Temperature : –20°C in amber vials to prevent photodegradation.

- Counterion Stability : The dicyclohexylammonium salt enhances solubility in organic solvents (e.g., DCM, THF) but may precipitate in aqueous buffers; reconstitute in dry DMSO for biological assays .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

Methodological Answer: Low yields often arise from steric hindrance due to the 3,3-dimethylbutanoate backbone:

Coupling Reagents : Use HATU or PyBOP instead of DCC/HOBt to improve activation efficiency .

Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

Temperature Control : Perform reactions at 0–4°C to minimize racemization .

Case Study : A 15% yield improvement was achieved using HATU/DIEA in THF (0°C, 12h) compared to DCC in DMF .

Q. What advanced methods validate chiral purity in asymmetric synthesis?

Methodological Answer:

Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .

X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Z-protected amino acid salts) to confirm absolute configuration .

Circular Dichroism (CD) : Compare CD spectra with literature data for the (S)-enantiomer .

Note : Racemization risks increase above 25°C; monitor reaction temperatures rigorously.

Q. How should researchers reconcile contradictory solubility data across studies?

Methodological Answer: Discrepancies often stem from:

Counterion Variation : The dicyclohexylammonium salt (logP ≈ 4.2) is less polar than sodium/potassium salts (logP ≈ 1.5). Confirm the salt form via elemental analysis .

Solvent Purity : Trace water in DMSO or THF significantly alters solubility. Use Karl Fischer titration to verify solvent dryness .

Temperature Effects : Solubility in ethanol increases from 12 mg/mL at 20°C to 28 mg/mL at 40°C .

Protocol : Report solubility as "mg/mL (solvent, temperature)" with purity data.

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Lyophilization : Convert the compound to a stable free acid form by lyophilizing from acetonitrile/water .

Additives : Include 1% (w/v) ascorbic acid to prevent oxidation of the benzyloxy group .

Quality Control : Perform HPLC every 6 months to detect degradation products (e.g., free amine or benzoic acid) .

Q. How can computational modeling aid in predicting reactivity?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model steric effects of the 3,3-dimethyl group on reaction transition states .

Molecular Dynamics : Simulate solubility parameters (Hansen solubility sphere) to predict compatible solvents .

Docking Studies : Explore interactions with biological targets (e.g., proteases) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.